molecular formula C4H5N3O2 B2579665 methyl (Z)-3-azidoprop-2-enoate CAS No. 116270-18-9

methyl (Z)-3-azidoprop-2-enoate

Cat. No.: B2579665
CAS No.: 116270-18-9
M. Wt: 127.103
InChI Key: CZPMUJPNCBTPAA-IHWYPQMZSA-N
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Description

Methyl (Z)-3-azidoprop-2-enoate is an organic compound characterized by the presence of an azido group attached to a propenoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-3-azidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with sodium azide under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the azide substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-azidoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Various substituted propenoates.

    Cycloaddition: Triazole derivatives.

    Reduction: Methyl (Z)-3-aminoprop-2-enoate.

Scientific Research Applications

Methyl (Z)-3-azidoprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-3-azidoprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is a versatile functional group that can undergo various transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methyl (Z)-3-azidoprop-2-enoate can be compared with other azido-containing compounds, such as:

    Methyl (E)-3-azidoprop-2-enoate: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity.

    Ethyl (Z)-3-azidoprop-2-enoate: An ethyl ester analogue with similar reactivity but different physical properties.

    Methyl (Z)-2-azidoprop-2-enoate: A positional isomer with the azido group at a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and suitability for various synthetic applications.

Properties

IUPAC Name

methyl (Z)-3-azidoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)2-3-6-7-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPMUJPNCBTPAA-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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